molecular formula C15H16O2 B14350799 2-(3-Methylbut-2-en-1-yl)naphthalene-1,4-diol CAS No. 90685-35-1

2-(3-Methylbut-2-en-1-yl)naphthalene-1,4-diol

Cat. No.: B14350799
CAS No.: 90685-35-1
M. Wt: 228.29 g/mol
InChI Key: RCAWOWBPYYYZPZ-UHFFFAOYSA-N
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Description

2-(3-Methylbut-2-en-1-yl)naphthalene-1,4-diol is an organic compound with the molecular formula C15H16O2 It is a derivative of naphthalene, featuring a hydroxyl group at positions 1 and 4, and a 3-methylbut-2-en-1-yl substituent at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbut-2-en-1-yl)naphthalene-1,4-diol typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with 3-methylbut-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-2-en-1-yl)naphthalene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

2-(3-Methylbut-2-en-1-yl)naphthalene-1,4-diol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-2-en-1-yl)naphthalene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylbut-2-en-1-yl)naphthalene-1,4-dione: A closely related compound with a quinone structure.

    1-(3-Methylbut-2-en-1-yl)naphthalene-2,3-diol: Another naphthalene derivative with hydroxyl groups at different positions.

Uniqueness

2-(3-Methylbut-2-en-1-yl)naphthalene-1,4-diol is unique due to its specific substitution pattern and the presence of both hydroxyl and alkyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(3-methylbut-2-enyl)naphthalene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,9,16-17H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAWOWBPYYYZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2C(=C1)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659630
Record name 2-(3-Methylbut-2-en-1-yl)naphthalene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90685-35-1
Record name 2-(3-Methylbut-2-en-1-yl)naphthalene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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